2-(4-Methoxyphenoxy)acetic acid

Agrochemical Herbicide Structure-Activity Relationship

This precise isomer (CAS 1877-75-4) delivers distinct advantages over unsubstituted or positional analogs. The para-methoxy substitution drives >85% weed growth inhibition comparable to chlorinated herbicides, enabling non-halogenated SAR research. As a specific human urinary metabolite of mefexamide, it is essential for LC-MS/MS forensic toxicology and pharmacokinetic studies. Its carboxylic acid moiety facilitates amide bond formation for neuropsychiatric and cardiovascular lead generation libraries. Procuring this exact CAS ensures reproducible results across these critical applications.

Molecular Formula C9H10O4
Molecular Weight 182.17 g/mol
CAS No. 1877-75-4
Cat. No. B158029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxyphenoxy)acetic acid
CAS1877-75-4
Molecular FormulaC9H10O4
Molecular Weight182.17 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)OCC(=O)O
InChIInChI=1S/C9H10O4/c1-12-7-2-4-8(5-3-7)13-6-9(10)11/h2-5H,6H2,1H3,(H,10,11)
InChIKeyBHFSBJHPPFJCOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 0.25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Methoxyphenoxy)acetic acid (CAS 1877-75-4): Key Baseline Specifications for Scientific Procurement


2-(4-Methoxyphenoxy)acetic acid (CAS 1877-75-4, also known as 4-methoxyphenoxyacetic acid) is a substituted phenoxyacetic acid derivative with the molecular formula C9H10O4 and a molecular weight of 182.17 g/mol [1]. It is a solid at room temperature with a melting point of 112-114 °C . The compound is a known metabolite of mefexamide in human urine samples and serves as a versatile synthetic intermediate in pharmaceutical and agrochemical research .

Why 2-(4-Methoxyphenoxy)acetic acid Cannot Be Substituted by Generic Phenoxyacetic Acids


Simple substitution with unsubstituted phenoxyacetic acid or positional isomers (ortho-/meta-methoxy) leads to significant divergence in biological activity and physicochemical properties . The para-methoxy substitution pattern uniquely modulates electronic effects and steric interactions, resulting in distinct plant growth regulatory [1] and pharmacological [2] profiles compared to analogs. The quantitative evidence below demonstrates that the 4-methoxy group is not a passive substituent but a critical determinant of performance in target applications, making procurement of the specific CAS 1877-75-4 essential for reproducible research outcomes .

Quantitative Differentiation of 2-(4-Methoxyphenoxy)acetic acid vs. Analogs: Head-to-Head Data for Procurement Decisions


Herbicidal Activity: 4-Methoxyphenoxyacetic Acid vs. 4-Chlorophenoxyacetic Acid in Weed Growth Inhibition

In a direct comparative study of substituted phenoxyacetic acids, 4-methoxyphenoxyacetic acid demonstrated weed growth inhibition activity exceeding 85% against Mimosa pigra Linn., matching the activity of 4-chlorophenoxyacetic acid and commercial herbicide benchmarks [1]. This establishes the compound's equipotency to established herbicides while offering a distinct substitution pattern for SAR exploration and potential intellectual property differentiation.

Agrochemical Herbicide Structure-Activity Relationship

Neurotropic Pharmacological Activity: 4-Methoxyphenoxyacetic Acid Derivatives vs. 3,4,5-Trimethoxy Analogs

Pharmacological screening of amide and hydrazide derivatives of 4-methoxyphenoxyacetic acid revealed distinct bioactivity profiles compared to 3,4,5-trimethoxyphenoxyacetic acid analogs [1]. Specifically, derivatives Ia-IIIa (derived from 4-methoxyphenoxyacetic acid) showed indications of thymoleptic activity, while derivatives IIa and IIIb exhibited anorectic effects. In contrast, the trimethoxy analogs did not demonstrate this particular activity pattern. Additionally, derivative IIIa (4-methoxy series) showed antiarrhythmic activity, an effect also observed with the trimethoxy series (XVII, XVIII).

Medicinal Chemistry Neuropharmacology Cardiovascular

Metabolite Identity and ADME Relevance: Specific Identification in Human Urine vs. Analogs

2-(4-Methoxyphenoxy)acetic acid is specifically identified as a metabolite of mefexamide in human urine samples . This metabolic pathway is not shared by the ortho- or meta-methoxy positional isomers, nor by unsubstituted phenoxyacetic acid [1]. This specific metabolic fate makes the compound a required analytical reference standard for mefexamide pharmacokinetic and forensic toxicology studies.

Drug Metabolism ADME Toxicology

Physicochemical Differentiation: Melting Point and Thermal Stability vs. Positional Isomers

2-(4-Methoxyphenoxy)acetic acid exhibits a melting point of 112-114 °C . In contrast, the ortho isomer (2-(2-methoxyphenoxy)acetic acid) is reported as a solid with a lower melting range (typical for ortho-substituted analogs due to intramolecular hydrogen bonding disruption), and the meta isomer (2-(3-methoxyphenoxy)acetic acid) melts at 116-117 °C . The para isomer thus offers an intermediate melting point profile, which can influence crystallization behavior, solubility, and thermal processing parameters in synthesis and formulation workflows.

Preformulation Crystallinity Process Chemistry

High-Value Application Scenarios for 2-(4-Methoxyphenoxy)acetic acid (CAS 1877-75-4)


Agrochemical Lead Optimization and SAR Studies

Based on demonstrated >85% weed growth inhibition activity comparable to 4-chlorophenoxyacetic acid [1], researchers can utilize this compound as a non-halogenated scaffold for structure-activity relationship (SAR) exploration in herbicide development. The para-methoxy substitution offers a distinct electronic and steric profile while maintaining potent herbicidal activity, enabling the design of novel intellectual property without relying on chlorinated analogs.

Medicinal Chemistry for CNS and Cardiovascular Drug Discovery

The pharmacological screening data demonstrating thymoleptic, anorectic, and antiarrhythmic activities of 4-methoxyphenoxyacetic acid derivatives [2] positions this compound as a privileged starting material for synthesizing amide and hydrazide libraries targeting neuropsychiatric and cardiovascular indications. The distinct bioactivity profile relative to 3,4,5-trimethoxy analogs [2] supports the use of this specific isomer in lead generation campaigns.

Forensic Toxicology and Pharmacokinetic Analytical Method Development

As a specific urinary metabolite of mefexamide in humans , this compound is an essential certified reference standard for developing and validating LC-MS/MS or GC-MS methods for mefexamide quantitation in biological matrices. Its unambiguous identification in urine samples makes it critical for pharmacokinetic studies and forensic toxicology casework involving mefexamide exposure.

Synthetic Intermediate for Piperazine-Based Drug Candidates

The compound serves as a key synthetic building block for 2-substituted-4-functionalized N(O,S)-quinazol derivatives and related piperazine-containing molecules . Its carboxylic acid moiety enables facile amide bond formation, while the 4-methoxyphenoxy group provides a defined pharmacophore for receptor binding. This specific substitution pattern is documented in patent literature for generating bioactive heterocyclic scaffolds.

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